molecular formula C9H12ClNO B13043903 (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL

Cat. No.: B13043903
M. Wt: 185.65 g/mol
InChI Key: ZASARIKEPRMRES-IMTBSYHQSA-N
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Description

(1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. The compound’s structure consists of an amino group, a chlorophenyl group, and a hydroxyl group attached to a propanol backbone. This unique arrangement of functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-chlorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

    Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the precursor.

    Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired enantiomer in excess.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride, ether, reflux.

    Substitution: Sodium azide, DMF (Dimethylformamide), elevated temperature.

Major Products Formed

    Oxidation: Formation of (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-one.

    Reduction: Formation of (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-amine.

    Substitution: Formation of (1S,2S)-1-Amino-1-(2-azidophenyl)propan-2-OL.

Scientific Research Applications

Chemistry

(1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL is used as a chiral building block in the synthesis of various complex molecules

Biology

In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its chiral nature is particularly important in the development of drugs with specific enantiomeric forms.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. The chlorophenyl group contributes to the compound’s lipophilicity, enhancing its ability to cross biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    (1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL: A structural isomer with the chlorine atom in a different position, affecting its reactivity and biological interactions.

    (1S,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL: A fluorinated analog with altered electronic properties and potential differences in biological activity.

Uniqueness

(1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its chiral nature and the presence of both amino and hydroxyl groups make it a versatile compound in various applications.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1

InChI Key

ZASARIKEPRMRES-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1Cl)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)N)O

Origin of Product

United States

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